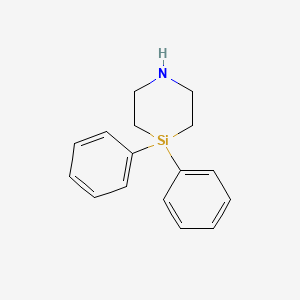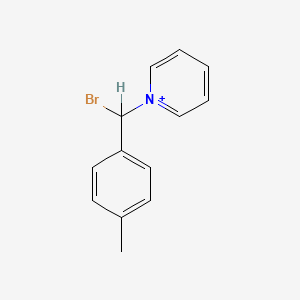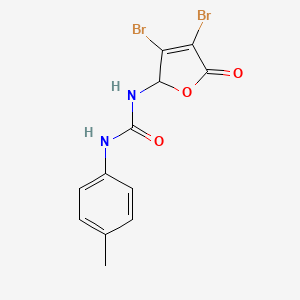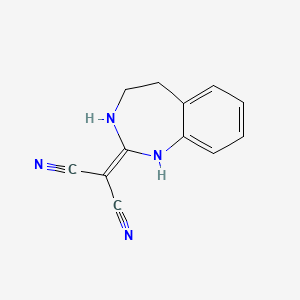
4,4-Diphenyl-1,4-azasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diphenyl-1,4-azasilinane is an organosilicon compound with the molecular formula C16H19NSi. It is a heterocyclic compound containing silicon and nitrogen atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-1,4-azasilinane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylsilane with an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification processes to obtain the desired compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diphenyl-1,4-azasilinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of substituted azasilinanes .
Wissenschaftliche Forschungsanwendungen
4,4-Diphenyl-1,4-azasilinane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation
Wirkmechanismus
The mechanism by which 4,4-Diphenyl-1,4-azasilinane exerts its effects involves interactions with various molecular targets. The silicon and nitrogen atoms within the ring structure can form bonds with other molecules, facilitating reactions that lead to the desired outcomes. The pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1,4-azasilinane: Similar in structure but with methyl groups instead of phenyl groups.
1,3,5-Diazasilinanes: Contain additional nitrogen atoms within the ring structure.
Vinylsilanes: Contain vinyl groups attached to the silicon atom
Uniqueness
4,4-Diphenyl-1,4-azasilinane is unique due to the presence of phenyl groups, which impart specific chemical properties such as increased stability and reactivity under certain conditions. This makes it particularly useful in applications requiring robust and versatile compounds .
Eigenschaften
| 116802-00-7 | |
Molekularformel |
C16H19NSi |
Molekulargewicht |
253.41 g/mol |
IUPAC-Name |
4,4-diphenyl-1,4-azasilinane |
InChI |
InChI=1S/C16H19NSi/c1-3-7-15(8-4-1)18(13-11-17-12-14-18)16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI-Schlüssel |
USMARMWJTDPVLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Si](CCN1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)


![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)


![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
